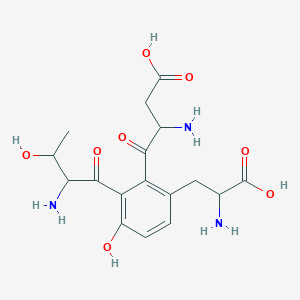
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine, commonly known as NTDT, is a naturally occurring peptide that was first isolated from human urine in 1977. The peptide has been found to have various biological activities, including immunomodulatory, antitumor, and anti-inflammatory effects. NTDT has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of NTDT is not fully understood. However, studies have suggested that NTDT may act through the activation of immune cells and the inhibition of pro-inflammatory cytokines. NTDT has also been found to interact with cell surface receptors, including integrins and CD36, which may play a role in its biological effects.
Biochemical and Physiological Effects:
NTDT has been found to have various biochemical and physiological effects. Studies have shown that NTDT can modulate the immune response, including the activation of natural killer cells and the production of cytokines. NTDT has also been found to have antitumor effects, including the inhibition of tumor cell growth and the induction of apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using NTDT in lab experiments is its ability to modulate the immune response. This makes it a valuable tool for studying the immune system and developing new immunotherapies. However, one limitation of using NTDT is its complex structure, which can make synthesis and purification challenging.
Future Directions
There are several future directions for research on NTDT. One area of interest is the development of NTDT-based immunotherapies for cancer and other diseases. Another area of interest is the study of NTDT's interactions with cell surface receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to understand the potential side effects of NTDT and its long-term safety.
Synthesis Methods
NTDT can be synthesized through solid-phase peptide synthesis or enzymatic methods. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. Enzymatic methods involve the use of enzymes to catalyze the condensation of amino acids to form the peptide bond.
Scientific Research Applications
NTDT has been extensively studied for its potential therapeutic applications. Studies have shown that NTDT has immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells. NTDT has also been found to have antitumor effects, including the ability to inhibit tumor cell growth and induce apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
115053-54-8 |
|---|---|
Product Name |
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine |
Molecular Formula |
C17H23N3O8 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-amino-4-[6-(2-amino-2-carboxyethyl)-2-(2-amino-3-hydroxybutanoyl)-3-hydroxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23N3O8/c1-6(21)14(20)16(26)13-10(22)3-2-7(4-9(19)17(27)28)12(13)15(25)8(18)5-11(23)24/h2-3,6,8-9,14,21-22H,4-5,18-20H2,1H3,(H,23,24)(H,27,28) |
InChI Key |
GGQSZBNRCFTMLZ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
Canonical SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
synonyms |
N-(N-L-threonyl-L-alpha-aspartyl)-L-tyrosine SPA-S-646 Thr-Asp-Tyr threonyl-aspartyl-tyrosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



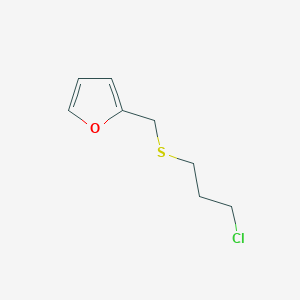
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)


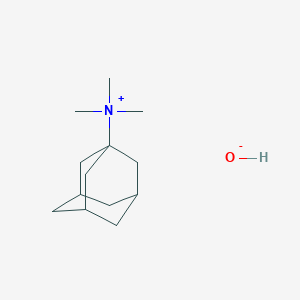
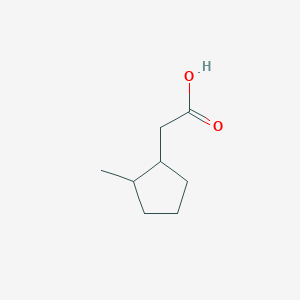

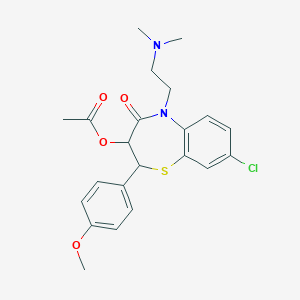
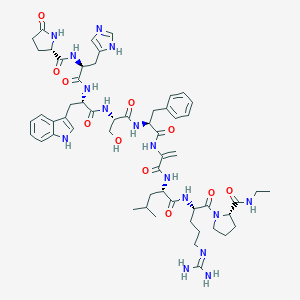
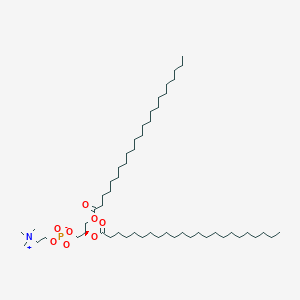
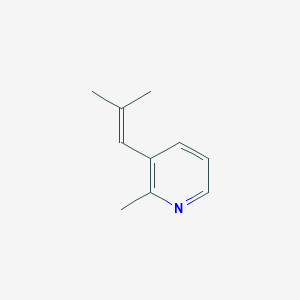
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)